molecular formula C17H16FN5O2S B2815044 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 921578-44-1

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2815044
CAS No.: 921578-44-1
M. Wt: 373.41
InChI Key: VWYQBZKHGLVCCT-UHFFFAOYSA-N
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Description

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that features a unique structure combining an imidazo[2,1-c][1,2,4]triazole core with a fluorophenyl group and a furan-2-ylmethyl acetamide moiety

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to the imidazo[2,1-c][1,2,4]triazol moiety . .

Mode of Action

Based on its structural similarity to other triazole compounds, it may act as a ligand, binding to target proteins or enzymes and modulating their activity . The presence of a fluorophenyl group could enhance the compound’s binding affinity or selectivity .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Triazole compounds are known to interfere with various biological processes, including cell signaling, enzyme activity, and gene expression

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The presence of functional groups such as the acetamide and furan could influence these properties, potentially affecting the compound’s bioavailability .

Result of Action

Given its structural features, it might exhibit a range of biological activities, possibly including antimicrobial, antifungal, or anticancer effects . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the compound’s solubility and stability could be affected by the pH of the environment, while temperature could influence its reaction kinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-c][1,2,4]triazole ring.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the imidazo[2,1-c][1,2,4]triazole intermediate.

    Thioether Formation: The thiol group is introduced via a substitution reaction, typically using a thiol reagent under mild conditions.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with furan-2-ylmethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (amines, thiols) under appropriate conditions (acidic, basic, or neutral) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its imidazo[2,1-c][1,2,4]triazole core, which is known for its bioactivity. It could be explored for its potential as an antimicrobial, antiviral, or anticancer agent.

Medicine

In medicinal chemistry, the compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development. Its fluorophenyl group may enhance its binding affinity and metabolic stability.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system and potential for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide: Lacks the fluorine atom, which may reduce its binding affinity and metabolic stability.

    2-((7-(4-chlorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide: The chlorine atom may confer different electronic properties and reactivity compared to the fluorine atom.

    2-((7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide: The methyl group may affect the compound’s hydrophobicity and steric interactions.

Uniqueness

The presence of the fluorophenyl group in 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a key differentiator, potentially enhancing its biological activity and stability compared to similar compounds. The combination of the imidazo[2,1-c][1,2,4]triazole core with the furan-2-ylmethyl acetamide moiety also provides a unique scaffold for further chemical modifications and applications.

Properties

IUPAC Name

2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2S/c18-12-3-5-13(6-4-12)22-7-8-23-16(22)20-21-17(23)26-11-15(24)19-10-14-2-1-9-25-14/h1-6,9H,7-8,10-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYQBZKHGLVCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NCC3=CC=CO3)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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